Cas no 85866-01-9 (11,15-Dioxa-2,9-diazaoctadec-17-enoicacid, 10,16-dioxo-13,13-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-,2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butyl ester)

11,15-Dioxa-2,9-diazaoctadec-17-enoicacid, 10,16-dioxo-13,13-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-,2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butyl ester structure
85866-01-9 structure
Nome del prodotto:11,15-Dioxa-2,9-diazaoctadec-17-enoicacid, 10,16-dioxo-13,13-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-,2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butyl ester
Numero CAS:85866-01-9
MF:C34H48N2O14
MW:708.749931335449
CID:733103

11,15-Dioxa-2,9-diazaoctadec-17-enoicacid, 10,16-dioxo-13,13-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-,2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 11,15-Dioxa-2,9-diazaoctadec-17-enoicacid, 10,16-dioxo-13,13-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-,2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butyl ester
    • [2-[6-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]carbonylamino]hexylcarbamoyloxymethyl]-2-(prop-2-enoyloxymethyl)butyl] prop-2-enoate
    • 2,2-bis[[(1-oxoallyl)oxy]methyl]butyl 10,16-dioxo-13,13-bis[[(1-oxoallyl)oxy]methyl]-11,15-dioxa-2,9-diazaoctadec-17-enoate
    • 10,16-Dioxo-13,13-bis[[(1-oxo-2-propenyl)oxy]methyl]-11,15-dioxa-2,9-diaza-17-octadecenoic acid 2,2-bis[[(1-oxo-2-propenyl)oxy]methyl]butyl ester
    • 2,2-Bis(((1-oxoallyl)oxy)methyl)butyl 10,16-dioxo-13,13-bis(((1-oxoallyl)oxy)methyl)-11,15-dioxa-2,9-diazaoctadec-17-enoate
    • Einecs 288-703-0
    • 11,15-Dioxa-2,9-diazaoctadec-17-enoic acid, 10,16-dioxo-13,13-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-, 2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butyl ester
    • Inchi: 1S/C34H48N2O14/c1-7-26(37)44-19-33(12-6,20-45-27(38)8-2)21-49-31(42)35-17-15-13-14-16-18-36-32(43)50-25-34(22-46-28(39)9-3,23-47-29(40)10-4)24-48-30(41)11-5/h7-11H,1-5,12-25H2,6H3,(H,35,42)(H,36,43)
    • Chiave InChI: FUTNTFKKRXSZOA-UHFFFAOYSA-N
    • Sorrisi: C(OCC(COC(=O)C=C)(COC(=O)C=C)CC)(=O)NCCCCCCNC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C

Proprietà calcolate

  • Massa esatta: 708.311
  • Massa monoisotopica: 708.311
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 14
  • Conta atomi pesanti: 50
  • Conta legami ruotabili: 34
  • Complessità: 1130
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 208A^2

Proprietà sperimentali

  • Densità: 1.166
  • Punto di ebollizione: 778.8°Cat760mmHg
  • Punto di infiammabilità: 424.8°C
  • Indice di rifrazione: 1.497
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited